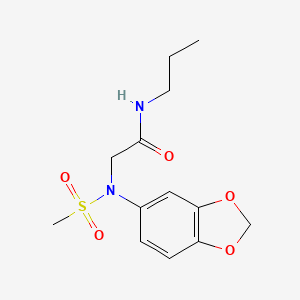![molecular formula C14H22N2O4S B4931610 5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide, commonly known as PSB-1115, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-1115 belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, PSB-1115 has shown promise in treating other conditions as well, such as cancer and neurodegenerative diseases.
作用机制
PSB-1115 exerts its effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells and cancer cells. This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and leads to the release of insulin or induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have several biochemical and physiological effects. It stimulates insulin secretion and improves glucose tolerance in animal models. Additionally, it inhibits the growth of cancer cells and induces apoptosis in cancer cells. PSB-1115 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using PSB-1115 in lab experiments is its well-established synthesis method, which yields high purity and yield. Additionally, PSB-1115 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using PSB-1115 in lab experiments is its potential toxicity, which must be carefully evaluated.
未来方向
There are several future directions for research on PSB-1115. One area of research is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. PSB-1115 has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Additionally, PSB-1115 could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Finally, PSB-1115 could be further optimized for its use as an antidiabetic agent, as it has been shown to stimulate insulin secretion and improve glucose tolerance in animal models.
合成方法
The synthesis of PSB-1115 involves several steps, including the reaction of 2-methoxybenzoyl chloride with isopropylamine to form 2-methoxy-N-isopropylbenzamide. This intermediate is then reacted with N-propylsulfonyl chloride in the presence of a base to form PSB-1115. The synthesis of PSB-1115 has been optimized to yield high purity and yield.
科学研究应用
PSB-1115 has been studied extensively for its potential therapeutic applications. One area of research is its use as an antidiabetic agent. PSB-1115 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. Additionally, PSB-1115 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-methoxy-5-(propan-2-ylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-8-15-14(17)12-9-11(6-7-13(12)20-4)21(18,19)16-10(2)3/h6-7,9-10,16H,5,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSZPCYPWALIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)